chemical properties of methyl 2-phenylmorpholine-3-carboxylate
chemical properties of methyl 2-phenylmorpholine-3-carboxylate
Executive Summary & Pharmacological Context[1][2][3][4][5]
Methyl 2-phenylmorpholine-3-carboxylate is a privileged heterocyclic scaffold in medicinal chemistry, serving as a critical intermediate for the synthesis of norepinephrine-dopamine reuptake inhibitors (NDRIs). Structurally analogous to phenmetrazine and phendimetrazine , this molecule contains a morpholine core with vicinal substitution at the C2 and C3 positions.
The presence of the C3-carboxylate moiety offers a versatile handle for divergent synthesis, allowing researchers to modulate lipophilicity and metabolic stability. Unlike simple phenylmorpholines, the ester functionality introduces electronic withdrawal on the amine and steric bulk that significantly influences the binding affinity at monoamine transporters.
Key Applications:
-
Precursor Synthesis: Direct precursor to 2-phenylmorpholine-3-methanol and related CNS-active agents.
-
Stereochemical Probes: Used to determine the active binding conformation of morpholine-based ligands.
-
Fragment-Based Drug Design (FBDD): A high-value fragment for exploring the S1' pocket of various proteases and kinases.
Physicochemical Profile
The following data summarizes the core properties of the molecule. Note that the stereochemistry (cis/trans) significantly alters the physical behavior, particularly solubility and crystal packing.
| Property | Value / Description | Note |
| IUPAC Name | Methyl 2-phenylmorpholine-3-carboxylate | |
| Molecular Formula | C₁₂H₁₅NO₃ | |
| Molecular Weight | 221.25 g/mol | |
| Predicted LogP | 0.9 – 1.4 | Stereoisomer dependent |
| pKa (Conjugate Acid) | ~7.2 – 7.8 | Lower than morpholine (8.[1]3) due to ester EWG |
| H-Bond Donors | 1 (NH) | |
| H-Bond Acceptors | 4 (N, Ether O, Ester O, Carbonyl O) | |
| Rotatable Bonds | 3 | Phenyl rotation, Ester rotation |
| Topological Polar Surface Area | ~48 Ų | Good BBB permeability predicted |
Stereochemical Analysis: The Critical Variable
The biological activity of 2,3-disubstituted morpholines is strictly governed by their stereochemistry. This molecule possesses two chiral centers (C2 and C3), leading to four possible stereoisomers: two cis enantiomers and two trans enantiomers.
Cis vs. Trans Assignment
Distinguishing between the cis and trans diastereomers is a mandatory quality control step. This is best achieved using 1H NMR coupling constants (
-
Cis-Isomer (2R,3R / 2S,3S):
-
The protons at C2 and C3 are in a synclinal (gauche) relationship in the chair conformation.
-
Coupling Constant (
): Typically 3.0 – 5.0 Hz . -
Thermodynamics: Often the kinetic product in cyclization reactions, but can be less stable than trans due to 1,3-diaxial interactions depending on N-substitution.
-
-
Trans-Isomer (2R,3S / 2S,3R):
-
The protons at C2 and C3 are in an antiperiplanar relationship (assuming a chair conformation where substituents are equatorial).
-
Coupling Constant (
): Typically 9.0 – 11.0 Hz . -
Thermodynamics: Generally the thermodynamic product if equilibration is allowed, as bulky groups (Ph, COOMe) prefer equatorial positions.
-
Technical Insight: In NDRI development, the (2S,3S)-configuration (cis) is frequently associated with higher potency in phenmetrazine analogs. Therefore, stereoselective synthesis is preferred over racemic resolution.
Synthetic Protocols
We present a modular, self-validating synthesis route starting from chiral amino acid precursors. This "Serine Route" allows for the retention of chirality at the C3 position.
Pathway: The Modified Serine-Phenacyl Strategy
This method utilizes L-Serine methyl ester to establish the C3 stereocenter and the morpholine nitrogen.
Reagents:
-
L-Serine methyl ester hydrochloride
-
2-Bromoacetophenone (Phenacyl bromide)
-
Sodium Borohydride (
) or L-Selectride (for stereocontrol) -
Trifluoroacetic acid (TFA) / Triethylsilane (
) or
Step-by-Step Protocol:
-
N-Alkylation:
-
Dissolve L-Serine methyl ester HCl (1.0 eq) and
(2.5 eq) in DCM at 0°C. -
Add 2-Bromoacetophenone (1.0 eq) dropwise. Stir at RT for 4 hours.
-
Checkpoint: Monitor TLC for disappearance of bromide. Product: N-(2-oxo-2-phenylethyl)-L-serine methyl ester.
-
-
Diastereoselective Reduction:
-
Dissolve the ketone intermediate in Methanol at -78°C.
-
Add
(1.5 eq) slowly. (Note: Using bulky hydrides like L-Selectride can favor the syn-alcohol). -
Quench with saturated
. Extract and purify. -
Result: A mixture of diastereomeric diols (N-(2-hydroxy-2-phenylethyl)-L-serine methyl ester).
-
-
Cyclodehydration (Morpholine Formation):
Visualization: Synthesis Workflow
Figure 1: Synthetic workflow utilizing the chiral pool strategy (Serine route) to access the target scaffold.
Chemical Reactivity & Derivatization
The scaffold presents three distinct vectors for chemical modification, enabling the generation of diverse libraries.
The Reactivity Tree
-
Secondary Amine (
): The most nucleophilic site.-
Reactions: Reductive amination (with aldehydes), Alkylation (with alkyl halides), Amidation.
-
Utility: Tuning the pKa and BBB permeability. Methylation here yields the phendimetrazine analog.[1]
-
-
Methyl Ester (
): Electrophilic carbonyl.-
Reactions: Hydrolysis (to acid), Reduction (to primary alcohol), Grignard addition (to tertiary alcohol).
-
Utility: The acid can be coupled to amines to form peptidomimetics; the alcohol is a precursor to ether-linked analogs.
-
-
Phenyl Ring (
): Aromatic system.-
Reactions: Electrophilic Aromatic Substitution (Halogenation, Nitration) - Note: Usually best to substitute the phenyl ring BEFORE morpholine synthesis to avoid side reactions.
-
Visualization: Divergent Synthesis
Figure 2: Divergent synthetic pathways for lead optimization starting from the core ester scaffold.
References
-
PubChem. Methyl 2-phenylmorpholine-3-carboxylate | C12H15NO3.[6] National Library of Medicine. Available at: [Link]
-
Sladojevich, F., et al. (2013). Stereoselective Synthesis of Morpholine-3-carboxylic Acid Derivatives. Russian Journal of Organic Chemistry / ResearchGate. Available at: [Link]
- Blough, B. E., et al. (2013). Phenylmorpholines and analogues thereof. US Patent 20130203752A1.
-
Kratochvil, J., et al. (2017). Stereoselective Polymer-Supported Synthesis of Morpholine- and Thiomorpholine-3-carboxylic Acid Derivatives. ACS Combinatorial Science. Available at: [Link]
-
ChemRxiv. (2021). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Available at: [Link]
Sources
- 1. Substituted phenylmorpholine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Stereoselective Polymer-Supported Synthesis of Morpholine- and Thiomorpholine-3-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Morpholine: Chemical Properties, Reactivity and Uses_Chemicalbook [chemicalbook.com]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. Methyl 2-phenylmorpholine-3-carboxylate | C12H15NO3 | CID 91828151 - PubChem [pubchem.ncbi.nlm.nih.gov]
